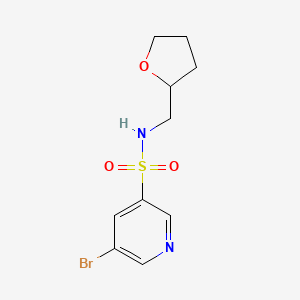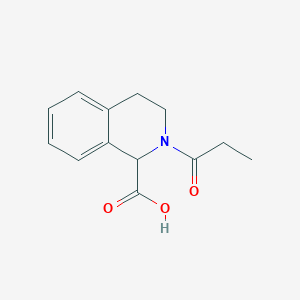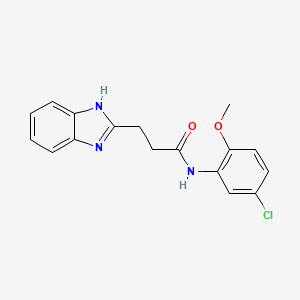![molecular formula C13H15BrN2O4 B7588884 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, bacteria, and fungi. It may also interfere with the cell membrane integrity of herbivorous and insect pests, leading to their death.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid depend on the concentration, duration of exposure, and the target organism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound has been shown to inhibit the synthesis of essential biomolecules, leading to their death. In herbivorous and insect pests, this compound has been shown to disrupt the normal functioning of their nervous system and cause paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid in lab experiments include its high potency, selectivity, and relatively low toxicity compared to other compounds with similar activity. However, its limited solubility in water and organic solvents may pose a challenge in some experiments. Moreover, its high cost and limited availability may limit its use in large-scale experiments.
Direcciones Futuras
For the study of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid include the development of new synthetic methods to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the potential use of this compound as a lead compound for the development of new drugs, pesticides, and materials should be explored. Finally, the environmental impact of this compound should be evaluated to ensure its safe use and disposal.
Métodos De Síntesis
The synthesis of 4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid involves the reaction between 2-bromobenzylamine and morpholine-2,5-dione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain the final product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Aplicaciones Científicas De Investigación
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibiotic and antifungal agent. In agriculture, this compound has been shown to have herbicidal and insecticidal activity, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
4-[(2-bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c14-10-4-2-1-3-9(10)7-15-13(19)16-5-6-20-11(8-16)12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVNTFQXVJPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)


![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)

